1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole
Description
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole (CAS: 557788-26-8) is a fluorinated imidazole derivative characterized by two difluoromethyl substituents: one at the 1-position and a difluoromethylsulfanyl group at the 2-position of the imidazole ring. Its synthesis involves condensation reactions or Pd-catalyzed cross-coupling, as inferred from related compounds in the evidence .
Properties
Molecular Formula |
C5H4F4N2S |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-(difluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C5H4F4N2S/c6-3(7)11-2-1-10-5(11)12-4(8)9/h1-4H |
InChI Key |
SPOCRYBWECABOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)SC(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of difluoromethyl sulfonyl benzene with organothiocyanates under transition metal-free conditions . Another approach uses monohalogendifluoromethyl trialkylsilane as a difluorocarbene reagent, reacting with compounds containing hydroxyl, sulfhydryl, selenium, or nitrogen hydrides .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethyl groups to methyl groups.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl or sulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiolates or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical agent. The difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development. Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal properties, making them candidates for further investigation in the treatment of infectious diseases .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of difluoromethyl-substituted imidazoles against various bacterial strains. Results indicated that these compounds showed enhanced activity compared to their non-fluorinated counterparts, suggesting that the difluoromethyl group may play a crucial role in binding to bacterial targets .
Agrochemicals
In agrochemical formulations, compounds like 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole are being utilized as active ingredients in crop protection products. Their ability to inhibit specific enzymes involved in plant disease pathways makes them valuable in developing new fungicides and herbicides.
Case Study: Crop Protection Formulations
Research has demonstrated that formulations containing this compound can effectively control fungal pathogens in crops. In laboratory settings, the compound exhibited a high degree of efficacy against common agricultural fungi, leading to its consideration as an active ingredient in commercial fungicides .
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole involves its interaction with molecular targets through its difluoromethyl and sulfanyl groups. These groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes and physicochemical properties of the target compound with analogous imidazole derivatives:
Key Observations :
- Fluorine Impact : The target compound’s difluoromethyl groups reduce basicity and increase lipid solubility, aligning with trends in fluorinated pharmaceuticals .
- Steric Effects : Silicon-containing analogs (e.g., ) exhibit enhanced steric hindrance, which may hinder enzymatic degradation but reduce binding affinity compared to the target compound .
Biological Activity
1-(Difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound features a difluoromethyl group and a sulfanyl moiety attached to an imidazole ring, which contributes to its reactivity and biological properties. The synthesis typically involves fluorination reactions and the introduction of sulfur-containing groups, which can enhance the compound's pharmacological profile.
Biological Activity Overview
Research indicates that imidazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Imidazole compounds have shown efficacy against various bacteria and fungi. For instance, studies have demonstrated that related imidazole derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some imidazole derivatives have been identified as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression. For example, certain tetrahydroimidazole derivatives have shown promising results in reducing tumor growth in animal models .
- Anti-inflammatory Effects : Imidazole compounds are also noted for their anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other imidazole derivatives that target farnesyltransferase .
- Antimicrobial Mechanisms : The presence of the difluoromethyl group can enhance the lipophilicity of the compound, allowing it to penetrate microbial membranes more effectively, thereby disrupting cellular processes .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Inhibition against E. coli and S. aureus | , |
| Antitumor | Inhibition of farnesyltransferase | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Properties
In a study evaluating various imidazole derivatives, compounds similar to 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole showed significant zones of inhibition against multiple bacterial strains. For example:
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a | 28 |
| 1b | 25 |
| Streptomycin | 32 |
These results indicate that modifications to the imidazole structure can lead to enhanced antimicrobial activity .
Case Study 2: Antitumor Activity
In preclinical trials, certain imidazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with similar structures to 1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-imidazole exhibited significant antitumor effects with IC50 values in the low nanomolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
